7-n-Propyltridecane
Description
Chemical Identity and Structure
7-n-Propyltridecane (CAS: 55045-09-5) is a branched aliphatic alkane with the molecular formula C₁₆H₃₄ and a molecular weight of 226.44 g/mol. Its structure consists of a 13-carbon linear chain (tridecane) with an n-propyl group attached to the seventh carbon atom, resulting in a highly branched configuration. This structural feature contributes to its distinct physicochemical properties, including low volatility, liquid state at room temperature, and a characteristic mild odor .
Properties
CAS No. |
55045-09-5 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
7-propyltridecane |
InChI |
InChI=1S/C16H34/c1-4-7-9-11-14-16(13-6-3)15-12-10-8-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
VIPXLNQRBDOQFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-Propyltridecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tridecane with propyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 7-n-Propyltridecane may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-n-Propyltridecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into lower alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 7-n-propyltridecyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of 7-n-propyltridecanol, 7-n-propyltridecanal, or 7-n-propyltridecanoic acid.
Reduction: Formation of lower alkanes or alkenes.
Substitution: Formation of 7-n-propyltridecyl halides.
Scientific Research Applications
7-n-Propyltridecane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-n-Propyltridecane is primarily related to its hydrophobic properties. It can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors .
Comparison with Similar Compounds
Physical and Chemical Properties
- Appearance : Colorless to pale yellow liquid.
- Density : Estimated ~0.78–0.80 g/cm³ (typical for branched alkanes).
- Solubility: Insoluble in water; miscible with organic solvents like ethanol and diethyl ether.
- Stability : Chemically inert under standard conditions but undergoes combustion or halogenation under reactive environments.
Applications
Primarily used in fragrance synthesis and fine chemical manufacturing , 7-n-Propyltridecane serves as a precursor for odorant molecules and specialty surfactants. Its low volatility makes it suitable for long-lasting scent formulations in perfumery .
To contextualize 7-n-Propyltridecane’s uniqueness, it is compared to structurally analogous alkanes and functionally related compounds.
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Branching Pattern | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 7-n-Propyltridecane | C₁₆H₃₄ | Branched (C7 propyl) | ~290–310* | Fragrances, fine chemicals |
| n-Hexadecane | C₁₆H₃₄ | Linear | 287 | Solvents, lubricants |
| 2,6,10-Trimethyltridecane | C₁₆H₃₄ | Multi-branched (C2, C6, C10 methyl) | ~275–285* | Fuel additives, plasticizers |
| Pristane | C₁₉H₄₀ | Branched (C14 isoprenoid) | 296 | Biomedical research, lubricants |
Key Findings:
Branching vs. Linear Chains :
- 7-n-Propyltridecane’s single propyl branch reduces intermolecular van der Waals forces compared to linear n-hexadecane, resulting in a slightly lower boiling point despite identical molecular formulas. This property enhances its suitability for low-temperature applications in fragrances .
- In contrast, multi-branched isomers like 2,6,10-trimethyltridecane exhibit even lower boiling points (~275–285°C) due to increased steric hindrance.
Functional Versatility: Unlike pristane (a naturally occurring isoprenoid), 7-n-Propyltridecane lacks chirality and biochemical relevance but offers superior synthetic flexibility for industrial processes.
This contrasts with aromatic analogs (e.g., alkylbenzenes), which may exhibit higher reactivity or toxicity .
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